molecular formula C11H7IN2O3 B2835661 2-(4-Iodophenoxy)-3-nitropyridine CAS No. 339018-56-3

2-(4-Iodophenoxy)-3-nitropyridine

Cat. No.: B2835661
CAS No.: 339018-56-3
M. Wt: 342.092
InChI Key: FEXUKZRSNDZQKS-UHFFFAOYSA-N
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Description

2-(4-Iodophenoxy)-3-nitropyridine is a chemical compound characterized by its iodophenoxy and nitropyridine groups

Scientific Research Applications

2-(4-Iodophenoxy)-3-nitropyridine has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is utilized in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action would depend on the specific application of “2-(4-Iodophenoxy)-3-nitropyridine”. For example, many pyridine derivatives are used in the production of dyes and pharmaceuticals .

Safety and Hazards

The safety and hazards of “2-(4-Iodophenoxy)-3-nitropyridine” would likely depend on its specific structure and properties. For example, “4-(4-Iodophenoxy)tetrahydropyran” is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Iodophenoxy)-3-nitropyridine typically involves the nitration of 2-(4-iodophenoxy)pyridine. The reaction conditions include the use of nitric acid and sulfuric acid as nitrating agents, with careful control of temperature to avoid over-nitration.

Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process. This involves the initial iodination of pyridine derivatives followed by the introduction of the nitro group. The process requires precise control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Iodophenoxy)-3-nitropyridine undergoes various chemical reactions, including:

  • Oxidation: The nitro group can be oxidized to form nitroso derivatives.

  • Reduction: The nitro group can be reduced to an amine group.

  • Substitution: The iodine atom can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Typical reducing agents include iron and hydrogen gas.

  • Substitution: Various nucleophiles can be used for substitution reactions, such as amines and alcohols.

Major Products Formed:

  • Nitroso Derivatives: Formed through oxidation of the nitro group.

  • Amine Derivatives: Resulting from the reduction of the nitro group.

  • Substituted Derivatives: Resulting from the substitution of the iodine atom.

Comparison with Similar Compounds

  • 2-(4-iodophenoxy)pyrimidine

  • 2-(4-iodophenoxy)acetic acid

Properties

IUPAC Name

2-(4-iodophenoxy)-3-nitropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7IN2O3/c12-8-3-5-9(6-4-8)17-11-10(14(15)16)2-1-7-13-11/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEXUKZRSNDZQKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OC2=CC=C(C=C2)I)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7IN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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